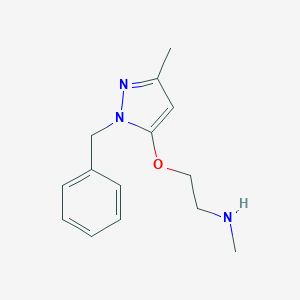
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is a member of the pyrazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is not fully understood. However, studies have suggested that it may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It may also modulate the expression of various genes involved in cancer cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is its potent antitumor activity against various cancer cell lines. It may also have potential applications as an anti-inflammatory and anti-microbial agent. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)-. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could investigate the potential applications of this compound in other fields such as agriculture and environmental science. Furthermore, future studies could aim to elucidate the mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- and identify potential targets for drug development.
Métodos De Síntesis
The synthesis of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- can be achieved through several methods, including the reaction of benzylideneacetone with hydrazine hydrate, followed by reaction with methylamine and 2-chloroethanol. Another method involves the reaction of 1-benzyl-3-methyl-4-nitroso-5-(2-hydroxyethyl)pyrazole with methylamine.
Aplicaciones Científicas De Investigación
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Propiedades
Número CAS |
13200-70-9 |
|---|---|
Nombre del producto |
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- |
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N-methylethanamine |
InChI |
InChI=1S/C14H19N3O/c1-12-10-14(18-9-8-15-2)17(16-12)11-13-6-4-3-5-7-13/h3-7,10,15H,8-9,11H2,1-2H3 |
Clave InChI |
CAFYSOFTDLYNFG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCNC)CC2=CC=CC=C2 |
SMILES canónico |
CC1=NN(C(=C1)OCCNC)CC2=CC=CC=C2 |
Otros números CAS |
13200-70-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




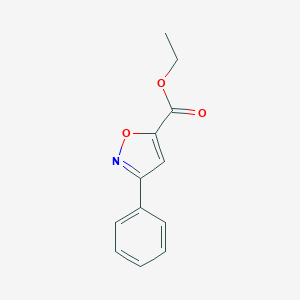
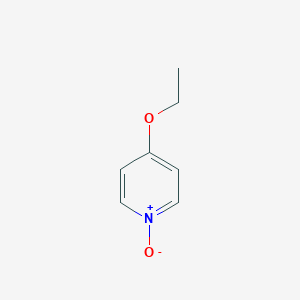

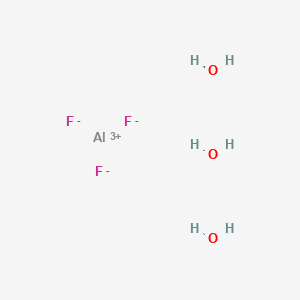
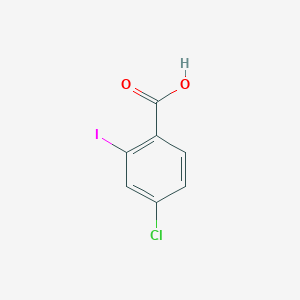
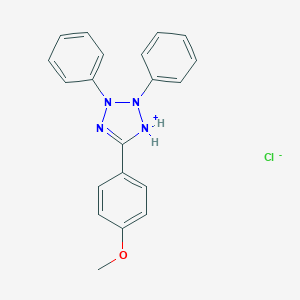
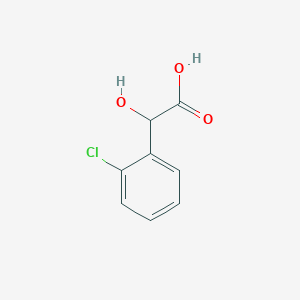
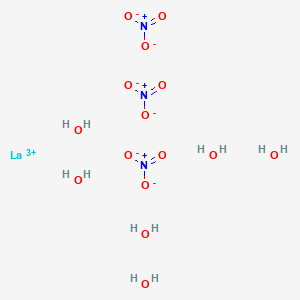
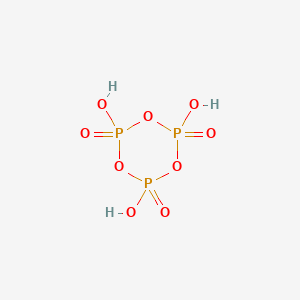
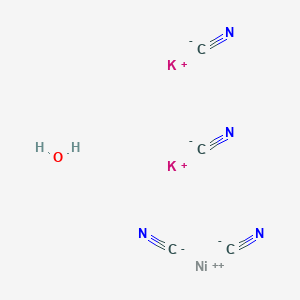
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
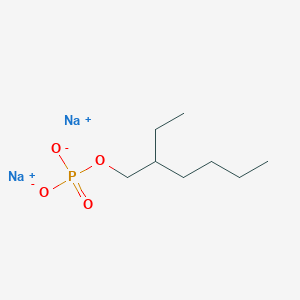
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)